

# 2-(Aminomethyl)benzoic Acid Hydrochloride: A Technical Review

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## Compound of Interest

Compound Name: 2-(Aminomethyl)benzoic acid  
hydrochloride

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a technical overview of **2-(Aminomethyl)benzoic acid hydrochloride**, summarizing its known chemical and physical properties. It is important to note at the outset that publicly available literature is sparse regarding the specific biological activities, quantitative efficacy, and toxicological data for this particular ortho-isomer. Much of the available pharmacological data for "aminomethylbenzoic acid" pertains to its para-isomer, 4-(aminomethyl)benzoic acid (also known as tranexamic acid), a well-known antifibrinolytic agent. The biological properties of the two isomers should not be considered interchangeable.

## Chemical and Physical Properties

**2-(Aminomethyl)benzoic acid hydrochloride** is a solid organic compound.<sup>[1][2]</sup> Its fundamental properties are summarized in the table below.

Property	Value	References
CAS Number	10017-39-7	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	187.62 g/mol	[1][2]
Melting Point	219-225 °C	[1]
Form	Solid	[1]
InChI Key	HWHUNDJAGYQZHL- UHFFFAOYSA-N	[1]
SMILES	Cl.NCc1ccccc1C(O)=O	[1]

## Synthesis

A general method for the synthesis of aminomethylbenzoic acid involves a two-step process starting from p-cyanobenzylchloride. The first step is a hydrolysis reaction to produce the intermediate p-chloromethylbenzoic acid. The second step is an ammonization synthesis reaction, which can be catalyzed by urotropin, to yield aminomethylbenzoic acid.[3]

A schematic for a potential synthesis route is presented below:

Caption: General synthesis workflow for **2-(Aminomethyl)benzoic acid hydrochloride**.

Experimental Protocol: General Synthesis of Aminomethylbenzoic Acid

While a specific, detailed protocol for the synthesis of **2-(Aminomethyl)benzoic acid hydrochloride** is not readily available in the reviewed literature, a general procedure for a related compound is described in a patent.[3] This process uses p-cyanobenzylchloride as a starting material.

**Step 1: Hydrolysis to p-Chloromethylbenzoic Acid** p-Cyanobenzylchloride is subjected to a hydrolysis reaction in the presence of an acid. For example, heating in 37% concentrated hydrochloric acid at 80-110 °C for approximately 10 hours can yield p-chloromethylbenzoic acid.[3] Another described method involves using a sulfuric acid aqueous solution with the

addition of glacial acetic acid, heated to 80-120 °C for about 2 hours.[3] The crude product can be obtained by cooling and crystallization.

**Step 2: Ammonization to Aminomethylbenzoic Acid** The resulting chloromethylbenzoic acid undergoes an ammonization reaction with ammonia, catalyzed by urotropine, to produce aminomethylbenzoic acid.[3]

**Step 3: Hydrochloride Salt Formation** To obtain the hydrochloride salt, the free base, 2-(aminomethyl)benzoic acid, would be treated with hydrochloric acid.

**Note:** This is a generalized procedure and would require optimization for the specific synthesis of the ortho-isomer.

## Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield specific information on the biological activity, mechanism of action, or any associated signaling pathways for **2-(Aminomethyl)benzoic acid hydrochloride**. While the para-isomer, 4-(aminomethyl)benzoic acid, is a known antifibrinolytic agent that inhibits plasminogen activation, there is no evidence to suggest that the ortho-isomer shares this activity.[4][5]

One study on derivatives of 2-(aminomethyl)benzamide, a related compound, identified them as inhibitors of the glycine transporter type-2, but this does not directly implicate **2-(aminomethyl)benzoic acid hydrochloride** in this activity.[6] Another study investigated newly designed 2-(aminomethyl)benzimidazole derivatives as potential tyrosine kinase inhibitors for cancer therapy.[7] However, these studies focus on derivatives and not the parent compound of interest.

Due to the lack of available data, no signaling pathway diagrams can be provided.

## Quantitative Data

No quantitative data from in vitro or in vivo studies, such as IC<sub>50</sub>, EC<sub>50</sub>, LD<sub>50</sub>, or pharmacokinetic parameters, were found for **2-(Aminomethyl)benzoic acid hydrochloride** in the public domain.

## Safety and Hazards

**2-(Aminomethyl)benzoic acid hydrochloride** is classified as hazardous.[8] It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[8] It is also noted as being very toxic to aquatic life.[8]

## Conclusion

**2-(Aminomethyl)benzoic acid hydrochloride** is a readily characterized chemical compound with established physical properties. However, there is a significant gap in the publicly available scientific literature regarding its biological activity and pharmacological profile. Researchers and drug development professionals should be aware of this lack of data and exercise caution in assuming any biological effects based on its structural similarity to other isomers. Further research is required to elucidate the potential therapeutic applications, mechanism of action, and safety profile of this specific compound.

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